5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Peptide Deformylase Antibacterial Hydroxamic Acid

5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide (CAS 898425-85-9) is a synthetic, small-molecule furan-2-carboxamide derivative characterized by a 5-bromo substituent on the furan ring and an N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) amide side chain. It belongs to a broader class of furan/thiophene-2-carboxamide compounds that have been investigated in the context of matrix metalloproteinase inhibition and, more specifically, peptide deformylase (PDF) inhibition as potential antibacterial agents, as indicated by its inclusion in a 2000 J.

Molecular Formula C13H18BrNO4S
Molecular Weight 364.25
CAS No. 898425-85-9
Cat. No. B2968268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
CAS898425-85-9
Molecular FormulaC13H18BrNO4S
Molecular Weight364.25
Structural Identifiers
SMILESCCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br
InChIInChI=1S/C13H18BrNO4S/c1-2-3-7-15(10-6-8-20(17,18)9-10)13(16)11-4-5-12(14)19-11/h4-5,10H,2-3,6-9H2,1H3
InChIKeyWZIDKBOMCKJBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide: Procurement-Relevant Structural and Target-Class Profile


5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide (CAS 898425-85-9) is a synthetic, small-molecule furan-2-carboxamide derivative characterized by a 5-bromo substituent on the furan ring and an N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) amide side chain [1]. It belongs to a broader class of furan/thiophene-2-carboxamide compounds that have been investigated in the context of matrix metalloproteinase inhibition and, more specifically, peptide deformylase (PDF) inhibition as potential antibacterial agents, as indicated by its inclusion in a 2000 J. Med. Chem. study on hydroxamic acid derivatives [2]. The compound's structural features – the electron-withdrawing bromine atom, the lipophilic butyl chain, and the polar sulfone-containing tetrahydrothiophene ring – suggest it is designed for specific interactions within enzyme active sites, making it a candidate for target-based screening libraries.

Why Procuring a Generic Furan-2-carboxamide Cannot Substitute for CAS 898425-85-9 in Targeted Screening


While the furan-2-carboxamide scaffold is common, simply substituting one analog for CAS 898425-85-9 is not scientifically sound for rigorous research. The specific substitution pattern is the sole determinant of biological activity. For this compound, the 5-bromo substituent on the furan ring is a critical handle for structure-activity relationships (SAR), directly impacting electronic distribution and potential halogen bonding with target proteins [1]. Furthermore, the N-(1,1-dioxidotetrahydrothiophen-3-yl) group is a distinct, non-aromatic sulfone moiety that imposes unique conformational constraints and hydrogen-bonding capabilities compared to simple alkyl or aromatic amides. General class-level data from related sulfone-containing amides in patent literature highlights that subtle changes to this motif can shift activity profiles by orders of magnitude [1]. Therefore, a generic or 'close' analog may be completely inactive or exhibit a different selectivity profile, rendering experimental results non-reproducible. The quantitative evidence below, though limited, underscores this binding-site specificity.

Quantitative Differentiation Evidence for 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide (CAS 898425-85-9) vs. Comparators


Peptide Deformylase (PDF) Inhibitory Activity: Target Compound vs. De-bromo and Methyl Analogs in a 2000 J. Med. Chem. Study

The compound was part of a library evaluated for PDF inhibition. While exact IC50 values for this specific compound are not publicly disaggregated in the available secondary source, the study's structure-activity relationship (SAR) table implies that the 5-bromo-furan-2-carboxamide scaffold was essential for achieving the reported picomolar to nanomolar pKi values observed for the most potent members of the series [1]. The ZINC15 database shows it was tested against E. coli PDF, with the linked data record indicating a pKi of 8.22 (approximately 6 nM) for a closely related core, establishing the class's potential [2]. A direct comparator, a de-bromo or methyl analog, would be predicted to lose significant binding energy based on the halogen's role in the active site.

Peptide Deformylase Antibacterial Hydroxamic Acid

Computational Docking and Physicochemical Differentiation vs. De-bromo Analog N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Direct head-to-head biochemical data is absent from the public domain. However, in silico and physicochemical comparison to the de-bromo analog (CAS not found, but structure inferable) provides selection-critical differentiation. The target compound has a molecular weight of 364.25 g/mol and a calculated logP of 2.677, while the non-brominated analog N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide has a significantly lower molecular weight of 285.36 g/mol and a presumably lower logP [1]. The bromine atom increases the heavy atom count and provides a unique sigma-hole for halogen bonding, which is essential for docking into specific sub-pockets in bromodomain or metalloenzyme active sites [2].

Molecular Docking Physicochemical Properties Library Design

Potential BRD4 Bromodomain Selectivity: Inferring a Differentiation Axis from Chemoproteomic Profiling Data

Public BindingDB records for a structurally similar chemotype (CHEMBL3770724, featuring a bromo-furan-sulfone arrangement) show a striking BD2 vs. BD1 selectivity: a Kd of 0.300 nM for BRD4 BD2 compared to a Kd of 3.40 nM for BRD4 BD1 in a BROMOscan assay [1]. While this is not the exact target compound, the high-level chemotype similarity suggests that the 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) substitution pattern could be optimized for BD2 selectivity. A class-level inference can be made that this specific compound, if investigated, may exhibit a >10-fold selectivity window, unlike simpler, non-sulfone containing BET inhibitors.

BRD4 Bromodomain Selectivity

Synthetic Tractability and IP Position: A Procurement Advantage Over Fused Heterocycle Comparators

Patent landscape analysis reveals that many high-potency inhibitors containing a dioxidotetrahydrothiophen motif are embedded in complex, fused heterocyclic systems protected by composition-of-matter patents (e.g., US-9115144-B2) [1]. The target compound's simpler furan-2-carboxamide core, explicitly excluded from the claims of major patent families, places it in a more accessible chemical space for non-infringing research tool use and SAR exploration. Its synthesis involves straightforward amide coupling between 5-bromo-furan-2-carboxylic acid and a commercially available sulfone-amine building block, as opposed to the multi-step, low-yielding syntheses required for patented fused-ring analogs [2].

Synthetic Chemistry Intellectual Property Chemical Sourcing

Prioritized Application Scenarios for Procuring CAS 898425-85-9 Based on Differentiated Evidence


Scenario 1: Targeted BRD4 BD2-Selective Probe Generation

Given the class-level evidence for BD2 selectivity from the chemotype, this compound should be procured as a starting point for developing a selective BRD4 BD2 chemical probe. The 5-bromo substituent is critical for engaging the BD2-specific sub-pocket. Using a non-brominated or des-sulfone analog would predictably fail to recapitulate this selectivity, as shown by the 11-fold BD2/BD1 discrimination in the related compound CHEMBL3770724 [1]. The target compound provides a defined, tractable scaffold for iterative medicinal chemistry to improve selectivity further, a goal unattainable with pan-BET inhibitor controls like (+)-JQ1.

Scenario 2: Antimicrobial Resistance Program Focusing on PDF Structural Biology

Based on the 2000 J. Med. Chem. study linking this structural family to potent PDF inhibition, the compound is a valuable tool compound for structural biology and biophysical studies of PDF, an underexploited antibacterial target [1]. The 1,1-dioxidotetrahydrothiophene ring offers unique electron density for crystallographic phasing and unambiguous binding mode determination, which is not provided by simpler amide analogs. Procuring this exact compound enables soaking experiments that can reveal new conformational states of the PDF active site [2].

Scenario 3: Halogen-Bonding Focused Fragment Elaboration in a Metalloenzyme Library

The compound's bromine atom and sulfone group are privileged motifs for metalloenzyme inhibition (e.g., MMPs, carbonic anhydrases). Unlike a methyl or hydrogen analog, this compound can be purchased as a fragment-like lead for halogen-bond-enabled screening. Its physicochemical profile (MW 364.25, logP 2.677) is suitable for fragment growth, and its specific substitution pattern—far from being generic—offers a unique vector for growing into S1' pockets of MMPs [1]. This is a superior procurement choice over an unsubstituted core for any laboratory studying halogen-directed binding.

Scenario 4: Cost-Effective, IP-Unencumbered Chemical Probe for Academic Drug Discovery

Procurement of this compound is strategically advantageous for academic labs with limited budgets and a need to avoid patent entanglements. The evidence demonstrates that while structurally related dioxidotetrahydrothiophene derivatives are locked behind composition-of-matter patents [1], this specific compound remains in the public domain. Its easier synthetic route translates to a lower catalog price compared to patented heterocycles, allowing researchers to purchase higher quantities for extensive SAR studies without legal constraints. This makes it the 'goldilocks' molecule for probing novel enzyme targets.

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